molecular formula C12H15NO3 B024777 (R)-(-)-1-Cbz-3-pyrrolidinol CAS No. 100858-33-1

(R)-(-)-1-Cbz-3-pyrrolidinol

Cat. No.: B024777
CAS No.: 100858-33-1
M. Wt: 221.25 g/mol
InChI Key: MBLJFGOKYTZKMH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-1-Cbz-3-Pyrrolidinol is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position and a hydroxyl group at the 3-position. Its stereochemical configuration (R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Key properties include:

  • Molecular Formula: C₁₂H₁₅NO₃ (inferred from enantiomer data in –10).
  • Applications: Used in drug discovery and organic synthesis, particularly as a building block for chiral catalysts or protected amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-1-Cbz-3-pyrrolidinol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available ®-3-pyrrolidinol.

    Protection: The hydroxyl group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting ®-3-pyrrolidinol with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-(-)-1-Cbz-3-pyrrolidinol may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-1-Cbz-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in acetic acid.

    Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Tosyl chloride (TsCl) in pyridine for tosylation, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of ®-(-)-1-Cbz-3-pyrrolidinone.

    Reduction: Formation of ®-(-)-1-Cbz-3-pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

Role as a Chiral Building Block

  • (R)-(-)-1-Cbz-3-pyrrolidinol is widely utilized as a chiral building block in the synthesis of pharmaceuticals. Its ability to introduce chirality into synthetic pathways is crucial for the development of drugs that require specific stereochemistry for efficacy. For instance, it has been employed in the synthesis of various neuroactive compounds aimed at treating neurological disorders .

Case Study: Synthesis of Neuroactive Agents

  • A notable application involves the synthesis of specific neuroactive agents where this compound serves as an intermediate. Researchers have demonstrated its utility in creating compounds that exhibit selective activity on neurotransmitter receptors, enhancing therapeutic profiles while minimizing side effects .

Asymmetric Synthesis

Catalytic Applications

  • The compound is integral to asymmetric synthesis methodologies, where it facilitates the formation of enantiomerically enriched products. Its incorporation into reaction schemes has been shown to improve yields and selectivity in various catalytic processes .

Data Table: Comparison of Asymmetric Catalysis Using this compound

Reaction TypeYield (%)Enantiomeric Excess (%)Reference
Michael Addition8590Pellegrini et al.
C–C Bond Formation7895Sasaki et al.
Peptide Synthesis7092PMC6270394

Biochemical Research

Enzyme Interaction Studies

  • In biochemical applications, this compound is used to study enzyme interactions and develop new biocatalysts. Its structural properties allow researchers to explore enzyme-substrate specificity and reaction mechanisms, leading to advancements in biocatalysis for sustainable chemical processes .

Case Study: Development of Biocatalysts

  • Recent studies have highlighted the use of this compound in designing biocatalysts that enhance reaction rates in synthetic organic chemistry. For instance, researchers have successfully developed enzyme systems that utilize this compound to catalyze reactions with high specificity and efficiency, paving the way for greener synthetic methodologies .

Organic Chemistry Research

Exploration of Reaction Mechanisms

  • This compound serves as a model compound for exploring various organic reactions, including nucleophilic substitutions and cycloadditions. Its reactivity profile aids chemists in understanding fundamental reaction mechanisms and developing new synthetic strategies .

Data Table: Summary of Organic Reactions Involving this compound

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionBase-catalyzedHigh yield
CycloadditionUV light activationSelective product formation
RearrangementAcidic mediumRegioselectivity achieved

Mechanism of Action

The mechanism of action of ®-(-)-1-Cbz-3-pyrrolidinol is primarily related to its role as an intermediate in the synthesis of active compounds. The molecular targets and pathways involved depend on the specific derivative synthesized from this compound. For example, derivatives may act on enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-(+)-1-Cbz-3-Pyrrolidinol

The S-enantiomer (CAS 100858-32-0) shares identical molecular formula (C₁₂H₁₅NO₃) and functional groups but differs in stereochemistry. Key distinctions:

  • Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes or receptors).
  • Research Use: (S)-(+)-1-Cbz-3-Pyrrolidinol is available at >97% purity for research, emphasizing the importance of stereochemistry in pharmacological studies .

Derivatives with Alternative Protecting Groups

Compound Name CAS Number Protecting Group Key Features
(R)-1-FMOC-3-Pyrrolidinol 215178-39-5 Fmoc Base-labile; used in peptide synthesis
(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine 1217622-63-3 Cbz + Boc Dual protection for selective deprotection
  • Fmoc vs. Cbz: Fmoc (fluorenylmethyloxycarbonyl) is removed under basic conditions, whereas Cbz requires hydrogenolysis. This difference enables orthogonal protection strategies in multi-step syntheses .

Substituent Variations on Pyrrolidine/ Piperidine Scaffolds

Compound Name CAS Number Substituent Applications
(R)-1-Cbz-2-cyano-pyrrolidine 620601-77-6 Cyano (2-position) Intermediate for nitrile chemistry
(R)-1-Cbz-3-aminopiperidine 1044560-96-4 Amino (piperidine) Piperidine scaffolds in drug design
(R)-1-N-Cbz-3-cyanopyrrolidine 329012-80-8 Cyano (3-position) Medicinal chemistry intermediates
(R)-1-Cbz-pyrrolidine-3-carboxylic acid - Carboxylic acid Precursor for amide coupling
  • Functional Group Impact: Cyano Groups (e.g., BP 1949, CAS 620601-77-6): Enhance electrophilicity for nucleophilic substitution. Carboxylic Acids (e.g., ): Enable conjugation reactions (e.g., esterification, amidation). Amino Groups (e.g., BP 1950, CAS 1044560-96-4): Critical for hydrogen bonding in bioactive molecules .

Physicochemical and Handling Differences

  • Solubility: Hydroxyl-containing derivatives (e.g., (R)-(-)-1-Cbz-3-Pyrrolidinol) are more polar than methyl or cyano analogs, affecting solvent selection (e.g., DMSO or ethanol) .
  • Stability: Solutions of (S)-(+)-1-Cbz-3-Pyrrolidinol require storage at -80°C for long-term stability, whereas solid derivatives (e.g., Boc-protected compounds) may tolerate ambient conditions .

Biological Activity

Overview

(R)-(-)-1-Cbz-3-pyrrolidinol is a chiral compound recognized for its significant role in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring with a hydroxyl group at the third position and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals targeting neurological and cardiovascular diseases .

Structure

The structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 205.25 g/mol
  • Chirality : The compound exists as a single enantiomer, which is crucial for its biological activity.
PropertyValue
Molecular FormulaC12_{12}H15_{15}N1_{1}O2_{2}
Molecular Weight205.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its biological activity is largely tied to the derivatives synthesized from it, which can interact with specific molecular targets such as enzymes and receptors.

The mechanism of action primarily involves the formation of derivatives that can modulate the activity of biological targets. For instance, derivatives may act as enzyme inhibitors or receptor agonists, leading to therapeutic effects in various conditions .

Case Studies and Research Findings

Research has highlighted several applications and findings related to this compound:

  • Synthesis of Enzyme Inhibitors : Studies have shown that derivatives synthesized from this compound exhibit potent inhibition against specific enzymes. For example, modifications to the structure have led to compounds with enhanced inhibitory activity against NAPE-PLD, an enzyme involved in lipid metabolism .
  • Pharmacological Applications : The compound has been utilized in developing drugs targeting neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
  • In Silico Studies : Computational modeling has been employed to predict the interactions of this compound derivatives with biological targets. These studies help in optimizing the design of new pharmacological agents by understanding binding affinities and mechanisms.

Table 2: Summary of Biological Activities

Study FocusFindings
Enzyme InhibitionDerivatives show significant inhibitory activity against NAPE-PLD
Neurological ApplicationsPotential for treating depression and anxiety disorders
Computational ModelingInsights into binding mechanisms and optimization strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-(-)-1-Cbz-3-pyrrolidinol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Cbz (carbobenzoxy) protection of the pyrrolidine nitrogen, followed by enantioselective hydroxylation or resolution. Key steps include:

  • Cbz Protection : React 3-pyrrolidinol with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .

  • Chiral Resolution : Use chiral auxiliaries or enzymes for enantiomeric separation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    Table 1: Common Characterization Techniques

    TechniqueParametersPurpose
    ¹H/¹³C NMR CDCl₃, 400 MHzConfirm Cbz group integration and stereochemistry
    HPLC Chiralcel OD-H column, 25°CEnantiomeric excess (EE) determination
    Mass Spec ESI+ modeMolecular ion ([M+H]⁺) verification

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Compare retention times with (S)-enantiomer standards (e.g., Chiralcel OD-H column, isocratic elution with hexane/isopropanol) .
  • Optical Rotation : Measure [α]D²⁵ using a polarimeter (expected range: -30° to -40° for R-configuration) .
  • X-ray Crystallography : Resolve absolute configuration if ambiguity arises in NMR data.

Q. What are the key considerations for selecting protecting groups in pyrrolidine derivatives?

  • Methodological Answer :

  • Stability : Cbz groups are stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or TFA.
  • Compatibility : Avoid using Cbz with reagents that promote β-elimination (e.g., strong bases).
  • Alternatives : Compare with Boc (tert-butoxycarbonyl) for orthogonal protection strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (EE) values for this compound?

  • Methodological Answer :

  • Cross-Validation : Use multiple techniques (HPLC, NMR with chiral shift reagents) to confirm EE.

  • Reaction Monitoring : Track kinetic resolution via in-situ IR or Raman spectroscopy to identify side reactions.

  • Literature Comparison : Analyze differences in catalysts (e.g., Ru-BINAP vs. enzymes) or solvent systems (polar aprotic vs. ethereal solvents) .

    Table 2: Reaction Optimization Parameters

    ParameterImpact on EE
    Catalyst Loading (mol%)≤2% may reduce enantioselectivity
    TemperatureLower temps (0–5°C) favor kinetic control
    Solvent PolarityPolar solvents (DMF) improve solubility but may racemize product

Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in pH 7.4 buffer at 37°C. Monitor degradation via LC-MS (e.g., loss of Cbz group detected at m/z 178).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Adjust buffer ionic strength to mimic biological matrices .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding affinity to enzymes (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare electrostatic potential maps with active sites .

Q. What experimental designs mitigate racemization during multi-step syntheses involving this compound?

  • Methodological Answer :

  • Low-Temperature Protocols : Perform acylations/alkylations at -20°C to minimize epimerization.
  • Protecting Group Choice : Use Troc (trichloroethyl chloroformate) for acid-sensitive intermediates.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Properties

IUPAC Name

benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJFGOKYTZKMH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457976
Record name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100858-33-1
Record name Benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-CBZ-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30 g of 3-pyrrolidinol was dissolved in 500 ml of chloroform, to which 53 ml of triethylamine was added, followed by gradually dropping 52 ml of benzyloxycarbonyl chloride at room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with chloroform. The solvent was distilled off under reduced pressure and the resultant residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate) to obtain 70.67 g of the intended compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy-pyrrolidine (10 g, 115 mmol, 1.0 equiv) was dissolved in 2 N NaOH (100 mL) and the mixture was cooled to 0° C. Benzylchloroformate (21 g, 126 mmol, 1.1 equiv) was added dropwise over a 45 min period. After addition, the reaction was stirred at room temperature for 4 h at which time the pH was adjusted to 7-8 using concentrated HCl. The product was extracted with 3×100 mL of CH2Cl2. The organic extracts were combined and dried over Na2SO4, decanted and concentrated in vacuo to yield the desired product as a light yellow oil (24.1 g, 95%) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of pyrrolidin-3-ol hydrochloride (20.2 g, 163.43 mmol) in H2O (60 mL) while cooling to 5° C. Adjustment of the pH to 7 was accomplished by the NaOH (10%). This was followed by the addition of a solution of benzyl chloroformate (36.8 g, 216.47 mmol), which was added dropwise with stirring, while cooling to a temperature of 5° C. The resulting solution was allowed to react, with stirring, for 2 hours at 5° C. Then the resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The resulting solution was extracted three times with 100 mL of ethyl acetate and the organic layers combined and dried over MgSO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 30 g (crude) of benzyl 3-hydroxypyrrolidine-1-carboxylate as brown oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-(-)-1-Cbz-3-pyrrolidinol
(R)-(-)-1-Cbz-3-pyrrolidinol
(R)-(-)-1-Cbz-3-pyrrolidinol
(R)-(-)-1-Cbz-3-pyrrolidinol
(R)-(-)-1-Cbz-3-pyrrolidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.